1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid
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Overview
Description
1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid is a chemical compound characterized by the presence of a dichlorophenyl group attached to a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
Triclocarban: An antibacterial agent with a similar dichlorophenyl structure.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dichlorophenyl group with a cyclohexanecarboxylic acid moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H12Cl2O3 |
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Molecular Weight |
287.13 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2O3/c14-10-4-3-8(6-11(10)15)13(12(17)18)5-1-2-9(16)7-13/h3-4,6H,1-2,5,7H2,(H,17,18) |
InChI Key |
CNPBWVCSTUCATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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